8-Fluoro-3-iodoquinoline-5-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-iodo-5-fluoro-8-chloroquinoline with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as 1-methyl-pyrrolidin-2-one and catalysts like copper iodide (CuI) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 8-Fluoro-3-iodoquinoline-5-sulfonamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3-iodoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and copper iodide (CuI) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
8-Fluoro-3-iodoquinoline-5-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-iodoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s biological activity by increasing its lipophilicity and stability . The quinoline ring system can interact with various enzymes and receptors, leading to its antibacterial, antineoplastic, and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-5-fluoroquinoline: Similar in structure but lacks the sulfonamide group.
8-Fluoroquinoline: Contains the fluorine atom but lacks the iodine and sulfonamide groups.
Quinoline-5-sulfonamide: Contains the sulfonamide group but lacks the fluorine and iodine atoms.
Uniqueness
8-Fluoro-3-iodoquinoline-5-sulfonamide is unique due to the presence of both fluorine and iodine atoms, as well as the sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6FIN2O2S |
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Molecular Weight |
352.13 g/mol |
IUPAC Name |
8-fluoro-3-iodoquinoline-5-sulfonamide |
InChI |
InChI=1S/C9H6FIN2O2S/c10-7-1-2-8(16(12,14)15)6-3-5(11)4-13-9(6)7/h1-4H,(H2,12,14,15) |
InChI Key |
SQICFFGSDVNDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1F)I)S(=O)(=O)N |
Origin of Product |
United States |
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